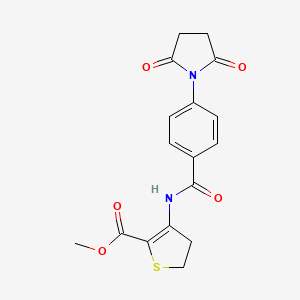

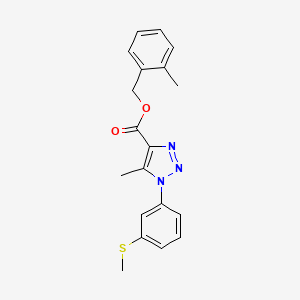

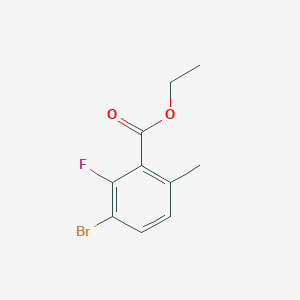

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can provide a variety of functionalized compounds. In the context of the molecule "Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate," we can draw parallels with the synthesis of related compounds as described in the provided papers. For instance, the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method could potentially be adapted for the synthesis of the target molecule by changing the starting materials and reaction conditions to suit the specific functional groups of the target molecule.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Single crystal X-ray diffraction studies, as performed for methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, provide detailed insights into the stereochemistry of molecules . Such structural analyses are essential for confirming the configuration of the synthesized compounds and for guiding further modifications to enhance their biological activity or other desired properties.

Chemical Reactions Analysis

The reactivity of a molecule is defined by its functional groups and their arrangement. For example, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was studied, and it was found that these compounds showed significant activity against various bacterial strains . This suggests that the functional groups present in "Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate" could also be investigated for similar biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as acid dissociation constants, solubility, and melting point, are influenced by its molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important parameter in understanding the compound's behavior in different pH environments . These properties are critical for the development of pharmaceutical agents, as they affect the compound's stability, bioavailability, and overall efficacy.

Zukünftige Richtungen

While specific future directions for “Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate” are not available, a study found that further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Wirkmechanismus

Target of Action

Similar compounds have been shown to targettyrosine kinases (TKs) . TKs are enzymes that transfer a phosphate group from adenosine triphosphate (ATP) specifically to the tyrosine residues of cellular targets . They are often implicated in tumoral tissue formation as their overexpression and/or mutation is connected with increased cellular proliferation .

Mode of Action

It’s known that similar compounds interact with their targets (such as tks) and inhibit their activity . This suppression of signal transduction pathways can lead to a decrease in cellular proliferation, which is beneficial in the context of cancer therapeutics .

Biochemical Pathways

It can be inferred that the compound may affect pathways involving tks, given the known targets of similar compounds . The inhibition of TKs can disrupt signal transduction pathways, leading to downstream effects such as reduced cellular proliferation .

Pharmacokinetics

The compound’s impact on bioavailability could be inferred from its potential interaction with cellular targets and its potential to be internalized by cells .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Eigenschaften

IUPAC Name |

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-24-17(23)15-12(8-9-25-15)18-16(22)10-2-4-11(5-3-10)19-13(20)6-7-14(19)21/h2-5H,6-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKHFSVOLIMIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)

![4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3005882.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)

![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)